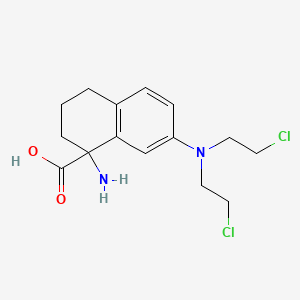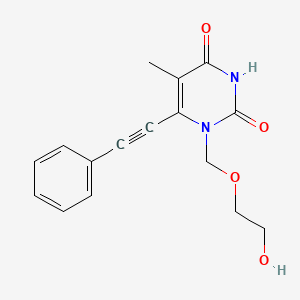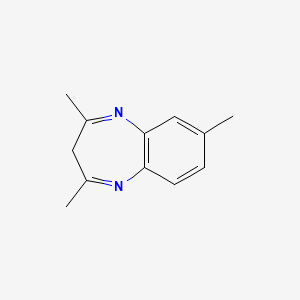
3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and anxiolytic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride typically involves the condensation of aromatic o-diamines with carbonyl derivatives. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones to produce 1,5-benzodiazepines in good to excellent yields . The reaction conditions are generally mild, and the process shows good functional group compatibility.
Industrial Production Methods
For industrial production, the synthesis may involve the use of molecular iodine catalysis, Lewis acidic catalysts, heteropoly acidic catalysts, ionic liquids, and microwave-assisted synthesis . These methods aim to increase reaction efficiency and yield while minimizing byproducts and purification steps. Metal-organic frameworks, such as MOF-235 (Fe), have also demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines .
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzodiazepine ring structure.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted benzodiazepines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. Benzodiazepines generally exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system . This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic and anticonvulsant properties.
Diazepam: Widely used for its sedative and muscle relaxant effects.
Lorazepam: Commonly prescribed for anxiety and insomnia.
Uniqueness
3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its trimethyl substitution at positions 2, 4, and 7 may influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects .
Eigenschaften
CAS-Nummer |
3512-89-8 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2,4,7-trimethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C12H14N2/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
BLIZGILQKYSTOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)C)N=C(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


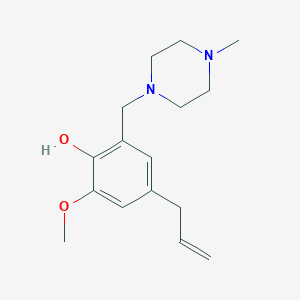
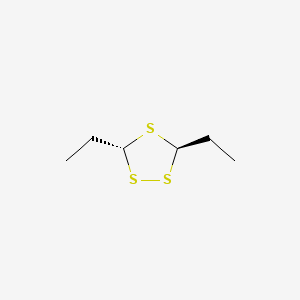
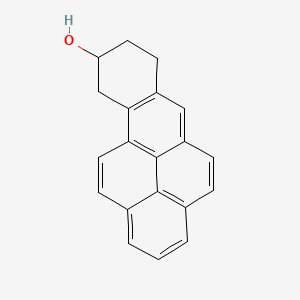
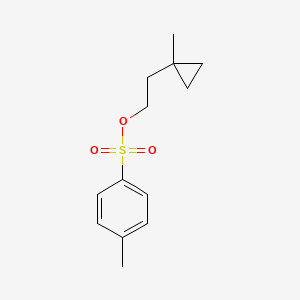



![3-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B12789903.png)
